molecular formula C6H7BFNO3 B6343203 2-Fluoro-4-methoxypyridine-3-boronic acid CAS No. 2121513-35-5

2-Fluoro-4-methoxypyridine-3-boronic acid

Cat. No.: B6343203
CAS No.: 2121513-35-5
M. Wt: 170.94 g/mol
InChI Key: XQRUKBUCYDDLKA-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxypyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO3. This compound is notable for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. The presence of both fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-methoxypyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key pathway in the synthesis of various organic compounds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of new materials, pharmaceuticals, and agrochemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known to be catalyzed by ethers . Additionally, the stability and reactivity of the compound can be affected by factors such as temperature, pH, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxypyridine-3-boronic acid typically involves the borylation of 2-fluoro-4-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxypyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction is tolerant of various functional groups .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, toluene).

    Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Fluoro-4-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • (3-Fluoro-2-methoxypyridin-4-yl)boronic acid
  • 2-Fluoro-3-methylpyridine-4-boronic acid

Comparison: 2-Fluoro-4-methoxypyridine-3-boronic acid is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as effectively .

Properties

IUPAC Name

(2-fluoro-4-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUKBUCYDDLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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